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molecular formula C11H10F2O B8353592 1-(3,3-Difluoropropoxy)-3-ethynylbenzene

1-(3,3-Difluoropropoxy)-3-ethynylbenzene

Cat. No. B8353592
M. Wt: 196.19 g/mol
InChI Key: CSEIWZRBXZWVGR-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

To a solution of ((3-(3,3-difluoropropoxy)phenyl)ethynyl)trimethylsilane (2.1 g, 7.82 mmol) from the previous step in MeOH (19.5 mL) was added K2CO3 (10.81 g, 78.2 mmol) at room temperature. The reaction mixture was stirred for 1.5 h after which it was diluted with water and EtOAc. The aqueous layer was separated and extracted with EtOAc once. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to give a brown oil. The oil was absorbed onto Celite (8 g). Flash chromatography (SiO2, 1% EtOAc 99% Hexanes to 3% EtOAc 97% Hexanes) provided 1.31 g, 85%, of the title compound as a yellow oil.
Name
((3-(3,3-difluoropropoxy)phenyl)ethynyl)trimethylsilane
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.81 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:18])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([C:12]#[C:13][Si](C)(C)C)[CH:9]=[CH:10][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CO.O.CCOC(C)=O>[F:1][CH:2]([F:18])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]#[CH:13])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
((3-(3,3-difluoropropoxy)phenyl)ethynyl)trimethylsilane
Quantity
2.1 g
Type
reactant
Smiles
FC(CCOC=1C=C(C=CC1)C#C[Si](C)(C)C)F
Name
Quantity
10.81 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
19.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was absorbed onto Celite (8 g)
CUSTOM
Type
CUSTOM
Details
Flash chromatography (SiO2, 1% EtOAc 99% Hexanes to 3% EtOAc 97% Hexanes) provided 1.31 g, 85%

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(CCOC1=CC(=CC=C1)C#C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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